molecular formula C10H18Cl2N4O B2904240 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride CAS No. 1909311-76-7

1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride

Cat. No.: B2904240
CAS No.: 1909311-76-7
M. Wt: 281.18
InChI Key: RUMQUAIELRTFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O and its molecular weight is 281.18. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as an antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal or endogenous ligand from binding to the KOR, thereby inhibiting the receptor’s function .

Properties

IUPAC Name

1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9;;/h5,7,9,11H,2-4,6H2,1H3,(H,12,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQUAIELRTFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.